molecular formula C10H7ClFNO3 B13716595 4-(3-Chloro-4-fluorobenzyl)oxazolidine-2,5-dione

4-(3-Chloro-4-fluorobenzyl)oxazolidine-2,5-dione

Cat. No.: B13716595
M. Wt: 243.62 g/mol
InChI Key: RRHTWDBWUIIMQS-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-fluorobenzyl)oxazolidine-2,5-dione is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the oxazolidine ring, combined with the chloro and fluoro substituents on the benzyl group, imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-4-fluorobenzyl)oxazolidine-2,5-dione typically involves the reaction of 3-chloro-4-fluorobenzyl chloride with oxazolidine-2,5-dione. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-fluorobenzyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chloro and fluoro substituents on the benzyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Oxazolidinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Chloro-4-fluorobenzyl)oxazolidine-2,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-fluorobenzyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chloro-4-fluorobenzyl)oxazolidinone
  • 3-Chloro-4-fluorobenzylamine
  • 4-(3-Chloro-4-fluorobenzyl)oxazolidine

Uniqueness

4-(3-Chloro-4-fluorobenzyl)oxazolidine-2,5-dione is unique due to the presence of both chloro and fluoro substituents on the benzyl group, combined with the oxazolidine-2,5-dione ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H7ClFNO3

Molecular Weight

243.62 g/mol

IUPAC Name

4-[(3-chloro-4-fluorophenyl)methyl]-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C10H7ClFNO3/c11-6-3-5(1-2-7(6)12)4-8-9(14)16-10(15)13-8/h1-3,8H,4H2,(H,13,15)

InChI Key

RRHTWDBWUIIMQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC2C(=O)OC(=O)N2)Cl)F

Origin of Product

United States

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